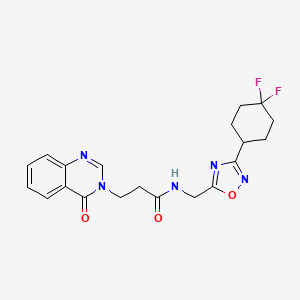

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Propriétés

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O3/c21-20(22)8-5-13(6-9-20)18-25-17(30-26-18)11-23-16(28)7-10-27-12-24-15-4-2-1-3-14(15)19(27)29/h1-4,12-13H,5-11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCWWFIIUGLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl moiety can be introduced via a nucleophilic substitution reaction, where a difluorocyclohexyl halide reacts with an appropriate nucleophile.

Quinazolinone Synthesis: The quinazolinone core is typically synthesized through the condensation of an anthranilic acid derivative with an amide or an isocyanate.

Final Coupling: The final step involves coupling the oxadiazole intermediate with the quinazolinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketone or amide functionalities to alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂)

Reducing Agents: LiAlH₄, NaBH₄, catalytic hydrogenation

Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Properties : Preliminary studies have shown that derivatives of oxadiazoles and quinazolines can inhibit cancer cell proliferation. N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been evaluated for its ability to induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Compounds containing oxadiazole rings are known for their antimicrobial properties. This compound's structure suggests potential effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and other diseases. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study investigated the effects of similar oxadiazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity correlated with the structural features of the compounds .

- Antimicrobial Testing : Another research project focused on the synthesis of related compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : A study exploring the mechanism of action for quinazoline derivatives suggested that they interact with specific molecular targets in cancer cells, leading to apoptosis .

Potential Therapeutic Applications

Given its diverse biological activities, N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could be developed for various therapeutic applications:

| Application | Description |

|---|---|

| Anticancer Agent | Potential use in targeted cancer therapies |

| Antimicrobial Drug | Development as a broad-spectrum antimicrobial agent |

| Enzyme Inhibitor | Possible use in metabolic disorders or cancer treatment |

Mécanisme D'action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound’s quinazolinone moiety is known to interact with kinases, potentially inhibiting their activity and affecting cell signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing core motifs. Below is a comparative analysis based on available evidence and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. Bioactivity: The target compound’s 1,2,4-oxadiazole and quinazolinone groups distinguish it from simpler propanamide derivatives like Propanil, which lacks heterocyclic motifs. This complexity may enhance target selectivity but could reduce synthetic accessibility . The 4,4-difluorocyclohexyl group likely improves membrane permeability compared to aromatic substituents (e.g., dichlorophenyl in Propanil), aligning with trends in fluorinated drug design .

Functional Group Impact: Oxadiazole vs. Pyrimidine/Imidazolidine: The oxadiazole’s electron-deficient nature promotes interactions with catalytic lysine or aspartate residues in enzymes, unlike the trioxo-pyrimidine in Fenoxacrim, which may act as a substrate analog . Quinazolinone vs. Carboxamide: The quinazolinone core is associated with kinase inhibition (e.g., EGFR inhibitors), whereas carboxamide derivatives like Iprodione metabolites typically target fungal cytochrome P450 enzymes .

Activité Biologique

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates:

- Oxadiazole ring : Known for its diverse biological activities.

- Quinazoline moiety : Associated with various pharmacological effects.

- Difluorocyclohexyl group : Enhances lipophilicity and possibly bioactivity.

Structural Formula

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

- A study reported that derivatives of 1,2,4-oxadiazole demonstrated antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 14h | Antifungal | Pyricularia oryzae | 500 |

| 14q | Insecticidal | Mythimna separate | 70% efficacy |

Anticancer Activity

The quinazoline moiety has been linked to anticancer activity. Compounds with this structure have shown promise in inhibiting tumor growth in various cancer cell lines:

- A study highlighted that certain quinazoline derivatives exhibited cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline Derivative A | HeLa | 25 |

| Quinazoline Derivative B | MCF7 | 15 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by studies indicating that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as IL-17. This suggests a role in modulating immune responses .

The exact mechanism of action for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The oxadiazole and quinazoline moieties may interact with specific enzymes involved in disease processes.

- Receptor Modulation : Potential interactions with cellular receptors affecting signaling pathways related to inflammation and cancer proliferation.

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Q & A

Q. What synthetic methodologies are recommended for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

The compound’s synthesis involves multi-step reactions focusing on heterocyclic ring formation and coupling strategies. Key steps include:

- Oxadiazole ring synthesis : Use potassium carbonate (K₂CO₃) in DMF as a base and solvent to facilitate nucleophilic substitution or cyclization reactions, as demonstrated in analogous 1,2,4-oxadiazole syntheses .

- Quinazolinone coupling : Introduce the 4-oxoquinazolin-3(4H)-yl moiety via amide bond formation, potentially using coupling agents like HBTU or DCC in the presence of tertiary amines (e.g., triethylamine) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating intermediates and final products .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

- Spectroscopic analysis :

- ¹H/¹³C-NMR : Confirm regiochemistry of the oxadiazole and quinazolinone moieties by comparing chemical shifts to structurally similar compounds (e.g., 5-(4-fluorophenyl)-3-triazolyl derivatives) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for quinazolinone, C-F stretches at ~1100–1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to the quinazolinone core’s known role in targeting ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in simulated gastric fluid to inform further pharmacological studies .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First aid measures : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

- Waste disposal : Follow institutional guidelines for halogenated organic waste due to the difluorocyclohexyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters such as temperature, solvent polarity, and stoichiometry. For example, flow chemistry techniques (e.g., continuous-flow reactors) enhance reproducibility and reduce side reactions in heterocyclic syntheses .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- In-line analytics : Use HPLC-MS to monitor reaction progress and identify byproducts in real time .

Q. How should researchers resolve discrepancies in pharmacological data (e.g., conflicting IC₅₀ values)?

- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .

- Proteomic profiling : Perform kinome-wide screening to identify off-target effects that may explain variability .

- Crystallography : Co-crystallize the compound with its target protein to confirm binding modes and rationalize potency differences .

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Modify the difluorocyclohexyl group (e.g., replace with cycloheptyl or adamantyl) to assess steric/electronic effects on activity .

- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole or triazole to evaluate metabolic stability .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors in the quinazolinone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.